molecular formula C57H98O12 B568302 Soybean oil epoxide, contains 4,000 ppm monomethyl ether hydroquinone as inhibitor CAS No. 8013-07-8

Soybean oil epoxide, contains 4,000 ppm monomethyl ether hydroquinone as inhibitor

Cat. No. B568302
CAS RN: 8013-07-8
M. Wt: 975.399
InChI Key: JJGBFZZXKPWGCW-UHFFFAOYSA-N
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Description

Epoxidized soybean oil (ESBO) is a collection of organic compounds obtained from the epoxidation of soybean oil . It is used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . ESBO is a yellowish viscous liquid .


Synthesis Analysis

ESBO is manufactured from soybean oil through the process of epoxidation . Polyunsaturated vegetable oils are widely used as precursors to epoxidized oil products because they have high numbers of carbon-carbon double bonds available for epoxidation . The epoxide group is more reactive than the double bond, thus providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer . Usually, a peroxide or a peracid is used to add an atom of oxygen and convert the -C=C- bond to an epoxide group .


Molecular Structure Analysis

The molecular structure of ESBO is characterized by the presence of an epoxide group, which is more reactive than a double bond . This makes it a good hydrochloric acid scavenger and plasticizer .


Chemical Reactions Analysis

The epoxidation process of soybean oil involves the use of a peroxide or a peracid to add an atom of oxygen and convert the -C=C- bond to an epoxide group . The reaction mechanism of the system was explained by investigating the process conditions of soybean oil (SBO), and the results showed that the two-phase (oil–water) reaction system was similar to the quasi-homogeneous system .


Physical And Chemical Properties Analysis

ESBO is a yellowish viscous liquid . It is insoluble in water . Its density is 0.994 g/cm^3 , and it has a melting point of 0 °C . The flash point is 227 °C, and the autoignition temperature is 600 °C .

Scientific Research Applications

1. Polymer Films and Coatings

Soybean oil epoxide can be synthesized into biodegradable polymer films and coatings. Epoxidized soybean oil, when combined with acrylic acid and other components, can form UV-curable formulations. These materials exhibit good thermal stability, making them suitable for use in various industrial applications, such as coatings and adhesives (Habib et al., 2011).

2. Bioplastics Development

Epoxidized soybean oil is also utilized in the development of bioplastics. By copolymerizing acrylated epoxidized soybean oil (AESO) with other monomers, like methyl methacrylate, researchers can create rigid, transparent bioplastics. These bioplastics have been characterized for their molecular structure, thermal resistance, and mechanical properties, showing potential for various applications (Saithai et al., 2011).

3. Lubricant Base Stocks

Soybean oil epoxide is a key component in creating lubricant base stocks. The production of polyols from epoxidized vegetable oils, including soybean oil, allows for their use in lubricants. The process involves modifying the vegetable oils chemically, impacting their viscosity and thermal properties, thus making them suitable for use as lubricants (Campanella et al., 2010).

4. Polyurethane Coatings

In the production of polyurethane coatings, high-functionality polyols derived from epoxidized sucrose esters of soybean oil have been utilized. These polyols, after undergoing epoxide ring-opening reactions, are used to prepare polyurethane thermosets, which demonstrate improved hardness and cross-link density. This application signifies the potential of soybean oil epoxide in developing advanced coating materials (Pan & Webster, 2012).

5. Analytical Chemistry Applications

Hydroquinone monomethyl ether, as an inhibitor in soybean oil epoxide, plays a role in analytical chemistry. It is used as a stabilizer in various industries, including in vinyl and acrylic monomer production. Its role in inhibiting free radical polymerization makes it an important component in chemical processes (Jang & Kim, 2005).

6. Epoxy Resin Curing

Soybean oil epoxide is involved in the curing kinetics of epoxy resins. Research on the reaction of diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin with biobased hardeners, including epoxidized soybean oil, has shown that these components significantly influence the activation energy and enthalpy of reaction. This finding is important for the production of environmentally friendly epoxy resins (Mashouf Roudsari et al., 2014).

Mechanism of Action

Target of Action

The primary target of soybean oil epoxide is the polyvinyl chloride (PVC) compounds . It acts as a plasticizer for PVC, enhancing its flexibility and durability .

Mode of Action

Soybean oil epoxide, also known as epoxidized soybean oil (ESO), interacts with PVC by replacing phthalates, which are traditionally used as plasticizers . The epoxide group in ESO is more reactive than the double bond, providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .

Biochemical Pathways

The epoxidation process of soybean oil (SBO) involves the Prileschajet reaction, where formic acid (FA) and hydrogen peroxide (H2O2) are selected as the oxidants and sulfuric acid (H2SO4) as the catalyst . This reaction leads to the formation of percarboxylic acid, which epoxidizes the SBO .

Result of Action

The result of the action of soybean oil epoxide is the formation of a more flexible and durable PVC product . It also reduces the need for non-renewable, petroleum-based substances in the production of plasticizers .

Action Environment

The action of soybean oil epoxide is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the rate constants and the activation energy of the reaction indicate a temperature sensitivity . Furthermore, the reaction occurs in a two-phase (oil–water) system, and the difference in solubility between reactants influences the reaction .

Safety and Hazards

Epoxidized soybean oil is stable under normal conditions of use. Heating to decomposition may produce acrolein, formaldehyde, hydrogen cyanide, carbon oxides, nitrogen, and other irritating or toxic gases . Avoid contact with strong oxidizers, mineral acids, strong bases, reducing agents, and amines .

Future Directions

The research challenge is to figure out effective ways of converting bio-renewable resources into fuels and chemicals to design innovative, green, and environmentally friendly routes for the development, recovering, and reusing of polymeric materials . Studies have shown that ESBO can be used as a viable alternative to phthalates as PVC plasticizers since ESBO is derived from renewable resources .

properties

IUPAC Name

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
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InChI

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3
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InChI Key

JJGBFZZXKPWGCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC
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Molecular Formula

C57H98O12
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DSSTOX Substance ID

DTXSID901125905
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Molecular Weight

975.4 g/mol
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Physical Description

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS]
Record name EPOXIDIZED VEGETABLE OILS
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Boiling Point

Very high (USCG, 1999)
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Flash Point

585 °F (USCG, 1999)
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Density

1 at 68 °F (USCG, 1999)
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CAS RN

8013-07-8, 3214-50-4
Record name EPOXIDIZED VEGETABLE OILS
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Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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